
Benzene, 1,2,4-trimethoxy-5-propyl-
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Overview
Description
Based on nomenclature rules, this compound consists of a benzene ring substituted with three methoxy groups at positions 1, 2, and 4, and a propyl group (-CH₂CH₂CH₃) at position 4. Its hypothetical molecular formula is C₁₂H₁₈O₃, with a molecular weight of 210.27 g/mol.
Scientific Research Applications
Fragrance Industry
The compound's aromatic properties make it suitable for use as a fragrance component in perfumes and scented products. Its pleasant scent profile contributes to the formulation of various consumer goods, enhancing their marketability.
Pharmaceuticals
Benzene, 1,2,4-trimethoxy-5-propyl- has been studied for its potential pharmacological effects. Research indicates that it may possess neuroprotective properties, particularly in the context of neurodegenerative diseases. A study demonstrated that this compound could inhibit apoptosis in models of intracerebral hemorrhage by modulating sodium ion channels and activating GABA receptors .
Table 1: Pharmacological Effects of Benzene, 1,2,4-trimethoxy-5-propyl-
Scientific Research
In organic chemistry, Benzene, 1,2,4-trimethoxy-5-propyl- serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and reduction processes. Additionally, it has been investigated for its potential biological activities including antimicrobial and antioxidant properties .
Table 2: Synthetic Routes and Reaction Conditions
Method | Description |
---|---|
Methoxylation | Involves reaction with methanol using catalysts |
Oxidation | Produces quinones and oxidized derivatives |
Reduction | Forms propyl derivatives |
Case Study 1: Neuroprotective Effects
A significant study published in a reputable journal highlighted the neuroprotective effects of Benzene, 1,2,4-trimethoxy-5-propyl-. The research focused on its role in treating intracerebral hemorrhage by inhibiting apoptotic pathways. The findings suggest that this compound could be a promising candidate for developing new therapeutic agents targeting neurodegenerative conditions .
Case Study 2: Industrial Applications
In industrial settings, Benzene, 1,2,4-trimethoxy-5-propyl- has been utilized as a raw material for producing various chemicals used in flavors and fragrances. Its ability to undergo multiple chemical transformations makes it valuable for synthesizing new organic compounds through methods such as bromination and oxidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,4-trimethoxy-5-propylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of a pre-functionalized benzene derivative. For example, a propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Methoxy groups are often introduced via demethylation of methyl ether precursors or direct methoxylation using methanol and acidic catalysts. Reaction optimization should focus on temperature control (50–80°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios to minimize side products like over-alkylation .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- FT-IR spectroscopy : Identify functional groups (e.g., C-O stretching of methoxy groups at 1200–1250 cm⁻¹, C-H bending of the propyl chain near 1450 cm⁻¹) .
- NMR spectroscopy : ¹H NMR can resolve methoxy proton signals (δ 3.7–3.9 ppm) and propyl chain protons (δ 0.9–1.6 ppm). ¹³C NMR confirms aromatic carbons and substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₈O₃) and isotopic patterns .
Q. What are the key thermodynamic properties (e.g., boiling point, stability) relevant to experimental handling?
- Methodological Answer : Thermodynamic data for structurally similar compounds (e.g., 1,2,3-trimethoxy-5-methylbenzene) suggest a boiling point range of 390–400 K under reduced pressure (0.7 atm). Stability tests should include thermal gravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions. Store the compound in inert, anhydrous environments (argon atmosphere) at –20°C to prevent oxidation of methoxy groups .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of 1,2,4-trimethoxy-5-propylbenzene?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G(d)) to:
- Map the HOMO-LUMO gap to predict electrophilic/nucleophilic sites. For example, methoxy groups act as electron-donating substituents, directing electrophilic attack to specific positions on the aromatic ring .
- Calculate molecular electrostatic potential (MEP) to visualize charge distribution and identify regions prone to hydrogen bonding or π-π stacking .
- Validate computational results against experimental data (e.g., X-ray crystallography) to refine basis sets and functional choices .
Q. What intermolecular interactions govern crystal packing in derivatives of this compound?
- Methodological Answer : X-ray diffraction studies of analogous trimethoxybenzene derivatives reveal weak C–H···O hydrogen bonds (2.5–3.0 Å) between methoxy oxygen and aromatic protons. Van der Waals interactions between propyl chains also contribute to layered crystal structures. Use Mercury software to analyze packing diagrams and identify dominant interactions. For accurate modeling, include dispersion-corrected functionals (e.g., B3LYP-D3) in DFT simulations .
Q. How does the substitution pattern (1,2,4-trimethoxy vs. other isomers) influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The ortho/para-directing effect of methoxy groups competes with steric hindrance from the propyl chain. Perform competitive EAS reactions (e.g., nitration or sulfonation) and analyze product ratios via HPLC or GC-MS. Computational studies (e.g., NPA charge analysis) can predict activation barriers for different pathways. For example, the 5-propyl group may sterically block substitution at the adjacent position, favoring meta-substitution despite electronic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
1,2,4-Trimethoxy-5-methylbenzene (2,4,5-Trimethoxytoluene)
- Formula : C₁₀H₁₄O₃
- Molecular Weight : 182.22 g/mol
- Key Differences: Substituent: Methyl (-CH₃) vs. propyl (-CH₂CH₂CH₃). Boiling Point: Not explicitly reported, but methyl-substituted analogs generally exhibit lower boiling points compared to propyl derivatives due to reduced molecular weight and weaker van der Waals forces. Applications: Methyl-substituted trimethoxybenzenes are intermediates in fragrance synthesis and pharmaceutical research .
1,2,3-Trimethoxy-5-methylbenzene
- CAS : 6443-69-2
- Formula : C₁₀H₁₄O₃
- Boiling Point : 390.7 K (0.007 bar, reduced pressure) .
- Key Differences :
- Methoxy Group Positions : 1,2,3 vs. 1,2,4 substitution alters electronic distribution and steric hindrance.
- Reactivity : The 1,2,3-trimethoxy configuration may enhance electrophilic substitution reactivity at the para position relative to the methyl group.
Elemicin (1,2,3-Trimethoxy-5-allylbenzene)
- Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Substituent : Allyl (-CH₂CH=CH₂) vs. propyl.
- Key Differences :
Physicochemical Properties and Trends
Molecular Weight and Boiling Points
Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (K) |
---|---|---|---|
1,2,4-Trimethoxy-5-methylbenzene | Methyl | 182.22 | ~475–500 (est.) |
1,2,3-Trimethoxy-5-methylbenzene | Methyl | 182.22 | 390.7 (0.007 bar) |
Elemicin (Allyl) | Allyl | 208.25 | ~520–540 (est.) |
Hypothetical 1,2,4-Trimethoxy-5-propylbenzene | Propyl | 210.27 | ~530–550 (est.) |
Notes:
- Propyl derivatives are expected to have higher boiling points than methyl analogs due to increased molecular weight and stronger van der Waals interactions.
- Unsaturated substituents (e.g., allyl) may slightly lower boiling points compared to saturated analogs due to reduced symmetry .
Preparation Methods
Hydrogenation of β-Asarone
Catalytic Hydrogenation with Palladium
The most widely documented method involves hydrogenating β-asarone (2,4,5-trimethoxy-1-propenylbenzene), a natural phenylpropanoid found in Acorus calamus oil. Key steps include:
-
Reagents : β-asarone, 10% Pd/C catalyst, ethanol solvent.
-
Conditions : Hydrogen gas (1–3 atm), room temperature, 6–12 hours .
-
Mechanism : The propenyl group (CH₂=CH–CH₂) undergoes stereoselective hydrogenation to yield the saturated propyl substituent.
-
Yield : 80–85% after purification via column chromatography .
Optimization :
-
Substituting H₂ with ammonium formate (HCOONH₄) as a hydrogen donor reduces explosion risks while maintaining yields ≥90% .
-
Solvent polarity impacts reaction kinetics; ethanol outperforms THF or DMF due to better β-asarone solubility .
Catalytic Transfer Hydrogenation (CTH)
Ammonium Formate-Mediated Reduction
This method avoids gaseous H₂, enhancing safety in industrial settings:
Advantages :
-
No specialized high-pressure equipment required.
-
Scalable to multi-kilogram batches with consistent reproducibility .
Hydrogenation of Crude Calamus Oil
Direct Processing of Natural Oils
Crude calamus oil (containing 60–75% β-asarone) serves as a cost-effective feedstock:
-
Procedure :
Challenges :
-
Requires pre-treatment to remove terpenes and sesquiterpenes.
Alternative Synthetic Routes
Friedel-Crafts Alkylation
A less common approach involves alkylating 1,2,4-trimethoxybenzene:
-
Reagents : 1,2,4-Trimethoxybenzene, 1-bromopropane, AlCl₃ catalyst.
-
Conditions : 0°C to room temperature, dichloromethane solvent, 24 hours.
-
Yield : 50–55% due to competing polyalkylation.
Limitations :
-
Poor regioselectivity at the benzene ring.
-
Labor-intensive purification.
Comparative Analysis of Methods
Industrial Considerations
-
Cost Efficiency : Catalytic transfer hydrogenation minimizes H₂-related expenses and safety protocols, reducing production costs by ~20% compared to traditional hydrogenation .
-
Sustainability : Sourcing β-asarone from renewable calamus oil aligns with green chemistry principles .
-
Purity Standards : Pharmaceutical-grade synthesis requires HPLC purification (≥99.5% purity), whereas fragrance applications tolerate 95% purity .
Properties
CAS No. |
6906-65-6 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-propylbenzene |
InChI |
InChI=1S/C12H18O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
SNDHRSZUZCBJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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